![molecular formula C23H35N9O8S B1684015 ATN-161 CAS No. 262438-43-7](/img/structure/B1684015.png)
ATN-161
Descripción general
Descripción
ATN-161 es un péptido de unión a integrina que no está basado en arginina-glicina-ácido aspártico. Se deriva de la región de sinergia de la fibronectina y se dirige específicamente a las integrinas alfa-5 beta-1 y alfa-v beta-3. Estas integrinas juegan un papel crucial en la angiogénesis tumoral, lo que convierte a this compound en un candidato prometedor para la terapia contra el cáncer .
Aplicaciones Científicas De Investigación
Cancer Therapy
Mechanism of Action:
ATN-161 functions primarily as an antiangiogenic agent. By blocking the α5β1 integrin, it inhibits endothelial cell migration and new blood vessel formation, which are crucial for tumor growth and metastasis.
Clinical Trials:
- Phase 1 Trial: A study involving 26 patients with advanced solid tumors demonstrated that this compound was well tolerated at doses ranging from 0.5 to 16 mg/kg. Approximately one-third of participants exhibited prolonged stable disease, suggesting potential efficacy in managing tumor progression .
- Preclinical Studies: In animal models, systemic administration of this compound significantly reduced tumor growth and metastasis. For instance, in Copenhagen rats with MLL tumors, treatment resulted in an eight- to ten-fold reduction in blood vessel density within tumor tissues compared to untreated controls .
Study Type | Findings |
---|---|
Phase 1 Clinical | Well tolerated; prolonged stable disease in ~33% of patients |
Preclinical (Rats) | Significant reduction in tumor growth and blood vessel density |
In Vitro (DU145) | Inhibition of basement membrane invasion in prostate cancer cell lines |
Viral Infection Treatment
SARS-CoV-2 Research:
Recent studies have highlighted this compound's potential as a therapeutic agent against SARS-CoV-2. It has been shown to inhibit the binding of the viral spike protein to host cells, thereby reducing viral entry and infection rates.
Key Findings:
- In Vitro Studies: Pre-treatment with this compound increased cell viability in the presence of SARS-CoV-2, demonstrating a protective effect against cytopathic damage caused by the virus .
- Animal Models: Research indicates that this compound can reduce viral load in infected mice, supporting its potential as a preventative treatment for α5β1-mediated viral infections .
Study Type | Findings |
---|---|
In Vitro | Increased cell viability; decreased cytopathic effects in SARS-CoV-2 infected cells |
Animal Model | Reduction of viral load in mice; potential for clinical application against COVID-19 |
Antiangiogenic Effects in Ocular Disease
This compound has also been investigated for its antiangiogenic properties in treating choroidal neovascularization (CNV), a condition associated with age-related macular degeneration.
Experimental Results:
In studies involving human choroidal endothelial cells and laser-induced CNV models in rats, this compound demonstrated significant inhibition of neovascularization and leakage when compared to standard therapies like anti-Vascular Endothelial Growth Factor (VEGF) treatments .
Study Type | Findings |
---|---|
In Vitro | Inhibition of VEGF-induced migration and capillary tube formation |
In Vivo (Rats) | Significant reduction in CNV leakage and lesion size compared to control groups |
Mecanismo De Acción
ATN-161 ejerce sus efectos uniéndose a las integrinas alfa-5 beta-1 y alfa-v beta-3. Estas integrinas están implicadas en la adhesión, migración y supervivencia celular. Al inhibir estas integrinas, this compound interrumpe las vías de señalización que promueven la angiogénesis tumoral y la metástasis. Específicamente, inhibe la migración y adhesión de las células endoteliales, reduciendo la formación de nuevos vasos sanguíneos que abastecen a los tumores .
Compuestos similares:
- Cilengitide: Otro inhibidor de integrinas que se dirige a las integrinas alfa-v beta-3 y alfa-v beta-5. A diferencia de this compound, el cilengitide es un péptido basado en arginina-glicina-ácido aspártico.
- Volociximab: Un anticuerpo monoclonal que se dirige a la integrina alfa-5 beta-1, similar a this compound, pero con una estructura molecular y un mecanismo de acción diferentes .
Singularidad de this compound: this compound es único debido a su estructura no basada en arginina-glicina-ácido aspártico, que le permite dirigirse a las integrinas con alta especificidad y baja toxicidad.
Análisis Bioquímico
Biochemical Properties
ATN-161 plays a significant role in biochemical reactions by interacting with certain enzymes, proteins, and other biomolecules. It inhibits the migration and adhesion of specific integrins on activated endothelial cells, which play a crucial role in tumor angiogenesis . This inhibition is achieved by binding to the β subunit of several integrins implicated in tumor growth and progression .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to be beneficial in a mouse model of ischemic stroke by reducing infarct volume, edema, stabilizing the blood-brain barrier (BBB), and reducing inflammation and immune cell infiltration into the brain . It also effectively inhibits oxygen and glucose deprivation and reperfusion (OGD/R)-induced inflammation, oxidative stress, apoptosis, mitochondrial depolarization, and fibrosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the migration and adhesion of specific integrins on activated endothelial cells, which play a critical role in tumor angiogenesis . Beta integrins, including beta (1), beta (3), and beta (5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, this compound treatment (10 µM) effectively inhibited OGD/R-induced extracellular matrix (ECM) deposition by reducing integrin α5, MMP-9, and fibronectin expression, as well as reducing oxidative stress by reducing mitochondrial superoxide radicals, intracellular ROS, inflammation by reducing NLRP3 inflammasome, tight junction loss by reducing claudin-5 and ZO-1 expression levels, mitochondrial damage by inhibiting mitochondrial depolarization, and apoptosis via regulation of p-FAK and p-AKT levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Dose-response studies in the Matrigel plug model of angiogenesis or a Lewis lung carcinoma model of tumor growth showed a U-shaped dose-response curve with 1 to 10 mg/kg given thrice a week, being the optimal dose range of this compound .
Metabolic Pathways
Its role in reducing oxidative stress suggests that it may interact with metabolic pathways related to reactive oxygen species .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found that this compound localizes to neovessels but not to preexisting vasculature in vivo . The half-life of the peptide when localized to a tumor is much longer than in plasma .
Subcellular Localization
It has been found that this compound localizes to neovessels in vivo , suggesting that it may be localized to the cell membrane or extracellular matrix in endothelial cells.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: ATN-161 se sintetiza como un péptido de cinco aminoácidos con la secuencia Ac-PHSCN-NH2. La síntesis implica técnicas estándar de síntesis de péptidos en fase sólida, donde los aminoácidos se añaden secuencialmente a una cadena peptídica en crecimiento anclada a una resina sólida. El péptido se escinde entonces de la resina y se purifica mediante cromatografía líquida de alta resolución .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados para garantizar un alto rendimiento y pureza. El producto final se somete a un riguroso control de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones: ATN-161 se somete principalmente a interacciones de unión en lugar de reacciones químicas tradicionales. Se une a las integrinas alfa-5 beta-1 y alfa-v beta-3, inhibiendo su función. Esta unión puede considerarse una forma de reconocimiento molecular en lugar de una reacción química .
Reactivos y condiciones comunes: La síntesis de this compound implica reactivos como aminoácidos protegidos, agentes de acoplamiento como N,N'-diisopropilcarbodiimida y agentes desprotectores como el ácido trifluoroacético. Las reacciones se llevan a cabo normalmente en condiciones inertes para evitar la oxidación .
Principales productos formados: El principal producto de la síntesis es el propio péptido this compound. No se forman subproductos significativos debido a la especificidad del método de síntesis de péptidos en fase sólida .
Comparación Con Compuestos Similares
- Cilengitide: Another integrin inhibitor that targets alpha-v beta-3 and alpha-v beta-5 integrins. Unlike ATN-161, cilengitide is an arginine-glycine-aspartic acid-based peptide.
- Volociximab: A monoclonal antibody that targets alpha-5 beta-1 integrin, similar to this compound, but with a different molecular structure and mechanism of action .
Uniqueness of this compound: this compound is unique due to its non-arginine-glycine-aspartic acid-based structure, which allows it to target integrins with high specificity and low toxicity.
Actividad Biológica
ATN-161, a five-amino acid peptide derived from the synergy region of fibronectin, functions primarily as an integrin antagonist, particularly targeting the α5β1 integrin. This compound has garnered attention for its potential therapeutic applications in oncology and beyond, including its role in inhibiting tumor growth, metastasis, and even viral infections such as SARS-CoV-2.
This compound operates by binding to integrins, which are crucial for cell adhesion and signaling. Unlike traditional integrin antagonists that block adhesion, this compound inhibits integrin-dependent signaling pathways. This unique mechanism contributes to its antiangiogenic properties, making it effective in reducing tumor vascularization and growth.
Preclinical Studies
- Tumor Growth Inhibition : In various animal models, this compound has demonstrated significant antitumor activity. For instance:
- Combination Therapies : this compound has shown promising results when combined with other chemotherapy agents:
- Non-Oncological Applications : Beyond cancer treatment, this compound has been investigated for its effects on autoimmune conditions:
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid clearance from plasma with a half-life ranging from 3.2 to 5.0 hours . Despite this short half-life, the compound exhibits durable effects on tumor suppression, suggesting prolonged receptor interaction or a long-lasting biological response .
Clinical Trials
This compound has progressed through several clinical trials:
- Phase I Trials : Initial studies focused on safety and tolerability in patients with advanced solid tumors. Results indicated that the peptide was well-tolerated and demonstrated preliminary signs of efficacy with prolonged stable disease in some patients .
- Phase II Trials : Currently ongoing trials aim to further evaluate the antitumor efficacy and optimal dosing strategies based on the observed U-shaped dose-response curve .
Viral Inhibition Studies
Recent research has explored this compound's potential against viral infections:
- A study demonstrated that this compound effectively inhibits the interaction between the SARS-CoV-2 spike protein and its host binding partners (ACE2/α5β1). This inhibition resulted in increased cell viability in vitro when administered prophylactically against viral infection .
Summary of Biological Activities of this compound
Activity | Description |
---|---|
Tumor Growth Inhibition | Reduces tumor size by 80-90% in preclinical models |
Combination Therapy Efficacy | Enhances survival rates when combined with 5-FU |
Anti-inflammatory Effects | Shows regression of Crohn's disease in animal models |
Viral Infection Inhibition | Disrupts SARS-CoV-2 entry into host cells |
Pharmacokinetics of this compound
Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-Life (hours) | Clearance (mL/min/kg) |
---|---|---|---|---|
0.1 | Undetectable | Not available | Not applicable | Not applicable |
0.25 | Variable | Variable | Variable | Variable |
0.5 | Variable | Variable | Variable | Variable |
1.0 | Increased | Increased | 3.2–5.0 | Reduced |
8.0 | Increased | Increased | Stable | Reduced |
Propiedades
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHDBUJXLOFTLC-WOYTXXSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N9O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180877 | |
Record name | ATN 161 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ATN-161 is a non-RGD based integrin binding peptide targeting alpha-5 beta-1 and alpha-v beta-3. It inhibits the migration and adhesion of particular integrins on activated endothelial cells that play a critical role in tumor angiogenesis. Beta integrins, including beta(1), beta(3) and beta(5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions. Of particular interest to cancer progression is integrin alpha(5)beta(1) which is expressed on activated endothelial cells and plays a critical role in tumor angiogenesis. Likewise alpha(5)beta(1) integrin is also present on many tumor cells where is plays a key role in adhesion and migration and hence blocking this integrin can affect tumor progression both directly and also indirectly through the prevention of angiogenesis. | |
Record name | ATN-161 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05491 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
262438-43-7 | |
Record name | ATN 161 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262438437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATN-161 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05491 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATN 161 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATN-161 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW0H5LE42K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.